

Spectroscopic Characterization of 3-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(3-Bromo-4-methoxyphenyl)pyridine
Cat. No.:	B1520772

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This guide provides a detailed technical analysis of the spectroscopic data for the compound **3-(3-Bromo-4-methoxyphenyl)pyridine**. Intended for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of spectral interpretation to offer a comprehensive characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms and comparative analysis with structurally related compounds to provide a robust analytical framework.

Introduction: The Structural Significance of 3-(3-Bromo-4-methoxyphenyl)pyridine

3-(3-Bromo-4-methoxyphenyl)pyridine is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a substituted benzene ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties associated with phenylpyridine scaffolds. The presence of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group can influence the molecule's electronic properties and metabolic stability.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed

information about the molecular framework, functional groups, and elemental composition of a compound. This guide will delve into the predicted spectroscopic signatures of **3-(3-Bromo-4-methoxyphenyl)pyridine** to facilitate its identification and characterization.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following standardized numbering scheme will be used for the atoms in **3-(3-Bromo-4-methoxyphenyl)pyridine**.

Caption: Atom numbering scheme for **3-(3-Bromo-4-methoxyphenyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Data for **3-(3-Bromo-4-methoxyphenyl)pyridine**

Atom Number	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	8.7 - 8.9	d	~2.0
H4	7.9 - 8.1	dd	~8.0, 2.0
H5	7.4 - 7.6	dd	~8.0, 5.0
H6	8.5 - 8.7	d	~5.0
H2'	7.7 - 7.9	d	~2.0
H5'	7.1 - 7.3	d	~8.5
H6'	7.5 - 7.7	dd	~8.5, 2.0
O-CH ₃	3.9 - 4.1	s	-

Interpretation and Rationale:

- Pyridine Ring Protons (H2, H4, H5, H6): The protons on the pyridine ring are expected to appear in the downfield region (7.4-8.9 ppm) due to the electron-withdrawing effect of the nitrogen atom. The specific chemical shifts and multiplicities are influenced by their position relative to the nitrogen and the phenyl substituent. H2 and H6, being ortho to the nitrogen, are typically the most deshielded.
- Phenyl Ring Protons (H2', H5', H6'): The protons on the substituted benzene ring will have distinct chemical shifts based on their relationship to the bromo and methoxy groups. The methoxy group is electron-donating, causing an upfield shift for the ortho and para protons, while the bromine atom has a weaker deshielding effect.
- Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region (around 3.9-4.1 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Data for **3-(3-Bromo-4-methoxyphenyl)pyridine**

Atom Number	Predicted Chemical Shift (δ , ppm)
C2	148 - 152
C3	135 - 139
C4	123 - 127
C5	138 - 142
C6	150 - 154
C1'	130 - 134
C2'	112 - 116
C3'	114 - 118
C4'	157 - 161
C5'	128 - 132
C6'	132 - 136
O-CH ₃	55 - 59

Interpretation and Rationale:

- Pyridine Ring Carbons (C2-C6): The carbons of the pyridine ring will resonate in the aromatic region, with C2 and C6 being the most downfield due to their proximity to the electronegative nitrogen atom.
- Phenyl Ring Carbons (C1'-C6'): The chemical shifts of the phenyl carbons are influenced by the substituents. The carbon attached to the methoxy group (C4') is expected to be significantly downfield. The carbon bearing the bromine atom (C3') will also be shifted, though the effect of bromine on ^{13}C chemical shifts can be complex.
- Methoxy Carbon (O-CH₃): The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands for **3-(3-Bromo-4-methoxyphenyl)pyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	C-H stretching (aromatic)	Medium
2950 - 2850	C-H stretching (aliphatic, -OCH ₃)	Medium
1600 - 1580	C=C and C=N stretching (aromatic rings)	Strong
1500 - 1400	C=C stretching (aromatic rings)	Medium
1250 - 1200	C-O-C asymmetric stretching (aryl ether)	Strong
1050 - 1000	C-O-C symmetric stretching (aryl ether)	Medium
850 - 750	C-H out-of-plane bending (aromatic)	Strong
700 - 600	C-Br stretching	Medium

Interpretation and Rationale:

- **Aromatic C-H Stretching:** The presence of both pyridine and benzene rings will give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region.
- **Aliphatic C-H Stretching:** The methoxy group will show characteristic C-H stretching bands.
- **Aromatic Ring Stretching:** The C=C and C=N stretching vibrations of the aromatic rings typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.

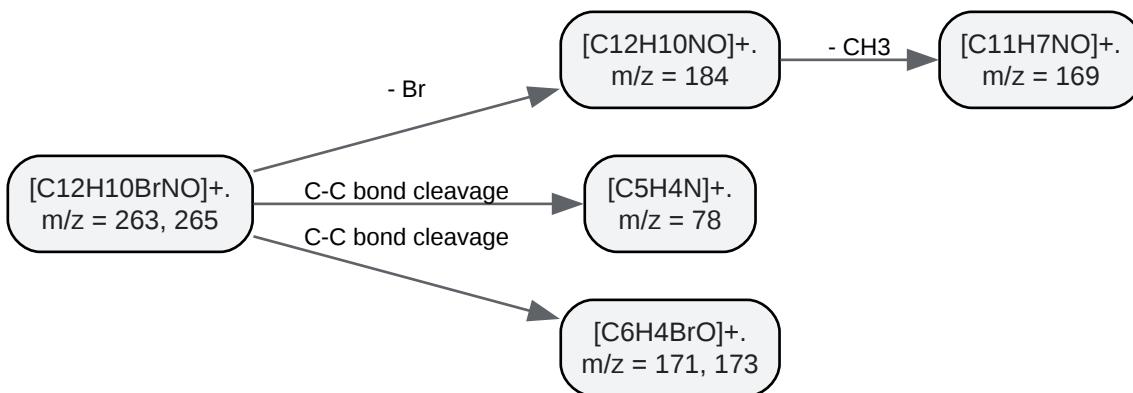
- **Aryl Ether C-O Stretching:** The strong absorption band for the asymmetric C-O-C stretch of the aryl ether is a key diagnostic feature.
- **C-Br Stretching:** The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data:

- **Molecular Ion (M^+):** The molecular formula of **3-(3-Bromo-4-methoxyphenyl)pyridine** is $C_{12}H_{10}BrNO$. The calculated monoisotopic mass is approximately 262.99 g/mol. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M^+ and $M+2^+$) with nearly equal intensity, corresponding to the natural isotopic abundance of ^{79}Br and ^{81}Br .
- **Key Fragmentation Pathways:** The fragmentation of the molecular ion is expected to proceed through several key pathways, providing valuable structural information.



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Caption: Predicted major fragmentation pathways for **3-(3-Bromo-4-methoxyphenyl)pyridine**.

Interpretation and Rationale:

- Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 184.
- Loss of a Methyl Radical: Subsequent loss of a methyl radical from the methoxy group of the m/z 184 fragment would lead to an ion at m/z 169.
- Cleavage of the Bi-aryl Bond: The bond connecting the pyridine and phenyl rings can cleave, leading to fragment ions corresponding to the pyridyl cation (m/z 78) and the bromo-methoxyphenyl radical cation (m/z 171, 173).

Experimental Protocols

While the data presented in this guide is predictive, the following are standard experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, each offering different levels of resolution and mass accuracy.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-(3-Bromo-4-methoxyphenyl)pyridine**. By combining predicted NMR, IR, and MS data with fundamental principles of spectral interpretation, a detailed structural characterization of the molecule has been presented. The provided data tables, interpretations, and experimental protocols serve as a valuable resource for scientists and researchers working with this compound, aiding in its synthesis, identification, and further application in various scientific disciplines. It is important to reiterate that the spectral data herein are predicted and should be confirmed by experimental analysis when the compound becomes available.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com